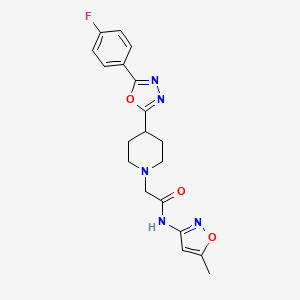

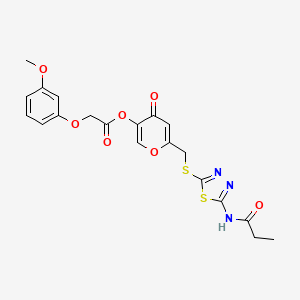

![molecular formula C7H11NO2 B2386910 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one CAS No. 409335-13-3](/img/structure/B2386910.png)

1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 409335-13-3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” is 141.17 . The IUPAC name is 1-[(2R)-2-oxiranylmethyl]-2-pyrrolidinone . The InChI code is 1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Drug Discovery

Pyrrolidin-2-ones, including “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one”, are often used as scaffolds in drug discovery . They are used to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a component of these compounds, is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Synthesis of Biologically Active Compounds

Pyrrolidin-2-ones are used in the synthesis of biologically active compounds . They are used to create bioactive molecules with target selectivity . These molecules can have different biological profiles, which can be useful in the development of new drugs .

Functionalization of Preformed Pyrrolidine Rings

The functionalization of preformed pyrrolidine rings is another application of pyrrolidin-2-ones . This process involves the use of pyrrolidin-2-ones to modify preformed pyrrolidine rings, such as proline derivatives .

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

“1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” can be used in the synthesis of 1,5-substituted pyrrolidin-2-ones . This process involves a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

Generation of Structural Diversity in Drug Candidates

Pyrrolidin-2-ones, including “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one”, can be used to generate structural diversity in drug candidates . The use of these compounds allows for a greater chance of generating structural diversity, which can be beneficial in the development of new drugs .

Synthesis of Nitrogen-Containing Polycyclic Compounds

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Safety and Hazards

特性

IUPAC Name |

1-[[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C[C@@H]2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

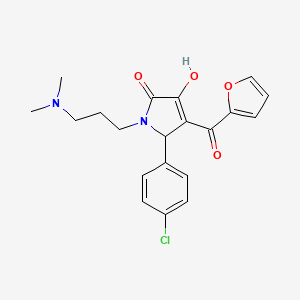

![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)

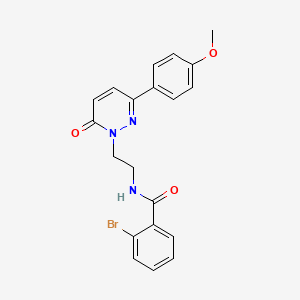

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)

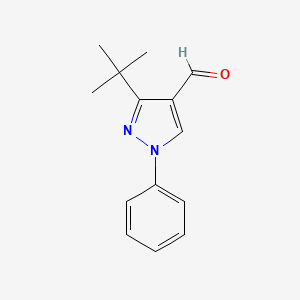

![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)

![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)

![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)